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molecular formula C15H15NO5 B8694302 5-((4-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

5-((4-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No. B8694302
M. Wt: 289.28 g/mol
InChI Key: QEIWGWAAUFZYCH-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

A mixture of 5-((4-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid (1.4627 g, 5.30 mmol) and methanamine (11.0 ml, 22.00 mmol) was stirred at room temperature for 20 h, The reaction was concentrated under reduced pressure, and the residue was dissolved in 15 mL of de-ionized water. The aqueous solution was cooled in an ice bath and treated dropwise with 2N hydrochloric acid (3.0 ml, 6.00 mmol). The resulting yellow solid was filtered, washed with water and acetone, and dried to give 5-((4-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (1.21 g, 4.18 mmol, 79% yield). LCMS: (M+H)+: 290.1.
Quantity
1.4627 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:18])[CH:11]=[C:12]([C:15]([OH:17])=[O:16])O[CH:14]=2)=[CH:5][CH:4]=1.[CH3:21][NH2:22].Cl>>[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][O:8][C:9]2[C:10](=[O:18])[CH:11]=[C:12]([C:15]([OH:17])=[O:16])[N:22]([CH3:21])[CH:14]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.4627 g
Type
reactant
Smiles
COC1=CC=C(COC=2C(C=C(OC2)C(=O)O)=O)C=C1
Name
Quantity
11 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 15 mL of de-ionized water
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was filtered
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=CC=C(COC=2C(C=C(N(C2)C)C(=O)O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.18 mmol
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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